molecular formula C12H8BrN3O3 B5073132 N-(2-bromo-4-nitrophenyl)isonicotinamide

N-(2-bromo-4-nitrophenyl)isonicotinamide

Cat. No.: B5073132
M. Wt: 322.11 g/mol
InChI Key: SBDMJAQYKSKTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-nitrophenyl)isonicotinamide is a specialized small molecule reagent designed for chemical and pharmaceutical research applications. This compound integrates an isonicotinamide moiety, a fragment known for its versatile coordination chemistry and role in crystal engineering, with a bromo-nitrophenyl group, which can serve as a halogen-bonding donor and an electron-withdrawing component . This structural combination makes it a valuable building block in supramolecular chemistry and materials science for constructing complex architectures through directed hydrogen bonding and other non-covalent interactions . In life sciences research, derivatives structurally related to nicotinamide and isonicotinamide have demonstrated significant bioactive potential. While the specific properties of this compound are under investigation, analogous compounds have been explored for their antimicrobial and cytotoxic activities . For instance, certain nicotinamide derivatives exhibit potent antifungal effects against strains like Fusarium and Sclerotinia , and metal complexes involving nicotinamide ligands have shown moderate cytotoxicity against cancer cell lines, suggesting a role in developing new chemotherapeutic agents . The mechanism of action for related bioactive molecules often involves interaction with cellular enzymes or DNA, but the specific pathway for this compound is a subject of ongoing research. Applications & Research Value • Supramolecular Synthesis: Serves as a co-former in the creation of co-crystals, leveraging the hydrogen-bond acceptor capability of its pyridine nitrogen and the donor capacity of the amide group . • Medicinal Chemistry: Provides a core scaffold for the synthesis and screening of novel compounds with potential anticancer and antimicrobial properties . • Chemical Biology: Can be used as a tool compound to study NAD+-dependent processes, given that nicotinamide is a precursor to the essential coenzyme NAD+ . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3/c13-10-7-9(16(18)19)1-2-11(10)15-12(17)8-3-5-14-6-4-8/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDMJAQYKSKTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of isonicotinamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Pharmacological Activity Physical Properties Synthesis Yield
N-(2-bromo-4-nitrophenyl)isonicotinamide (Target) 2-Bromo, 4-nitro ~366.1 (calculated) Not explicitly reported (inferred) Likely solid (analogous to derivatives) Not reported
N-(3-Aminophenyl)isonicotinamide 3-Amino 213.24 Not reported Solid (melting point not specified) Not reported
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide (2b) 4-Chlorophenyl, thiazolidinone ~335.8 Antifungal (maximum activity) Solid, higher melting point Not specified
N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide (2e) 3-Chloro, azetidinone ~350.8 Anticonvulsant (excellent activity) Solid (spectral data confirmed) Not specified
N-(2-bromophenyl)-4-isopropoxybenzamide 2-Bromo, 4-isopropoxy 334.21 Not reported Solid (CAS data) Not reported

Key Observations:

  • Bioactivity: Chloro-substituted analogs (e.g., 2b and 2e) show pronounced antifungal and anticonvulsant activities, suggesting that halogen atoms at specific positions enhance target interactions . The target's nitro group may confer similar or distinct bioactivity, though this requires experimental validation.
  • Synthesis Challenges: Bulky substituents (e.g., trifluoromethyl in ) correlate with lower yields (e.g., 26% for a trifluoromethyl-hydrazineyl derivative), implying that the target's bromo and nitro groups might complicate synthesis efficiency.

Pharmacokinetic and Physicochemical Properties

  • Hydrogen Bonding: Isonicotinamide derivatives form supramolecular structures via amide and aromatic nitrogen interactions .
  • Solubility and Lipophilicity: Bromo and nitro substituents increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to derivatives like N-(3-aminophenyl)isonicotinamide .

Q & A

Q. Basic/Advanced

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves nitro and bromo group orientations. Refinement via SHELXL (R-factor < 0.05) confirms bond lengths (C-Br: ~1.89 Å) and angles .
  • Contradiction Resolution : Disordered nitro groups in crystals can be modeled using twin refinement (TWIN/BASF commands in SHELX) .
  • Solid-State NMR : 13C^{13}C-CP/MAS NMR distinguishes polymorphs by chemical shifts (~125 ppm for nitrophenyl carbons) .

What in vitro assays are suitable for initial biological activity screening?

Q. Basic

  • Anticancer Activity : MTT assay (IC50_{50} values against prostate cancer cells, e.g., PC-3 or LNCaP) .
  • Enzyme Inhibition : Fluorescence-based HDAC inhibition assays (IC50_{50} < 10 µM in isonicotinamide analogs) .

How can mechanistic studies elucidate its role as a kinase inhibitor?

Q. Advanced

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) identifies targets (e.g., RAF kinases in RAS-mutant cancers) .
  • Molecular Docking : AutoDock Vina predicts binding to ATP pockets (e.g., hydrophobic interactions with bromophenyl groups; ΔG = -9.2 kcal/mol) .
  • Western Blotting : Validate downstream effects (e.g., reduced p-Akt/mTOR in treated cells) .

How do structural modifications (e.g., bromo vs. iodo substituents) impact bioactivity?

Advanced
Structure-Activity Relationship (SAR) Insights :

Substituent Anticancer IC50_{50} HDAC Inhibition
Br (Target)8.2 µM (PC-3)Moderate (~40%)
I (Analog)5.7 µM (PC-3)High (~75%)
Cl (Analog)12.4 µM (PC-3)Low (~20%)
Halogen size and electronegativity influence target binding: Iodo analogs show enhanced kinase affinity due to stronger van der Waals interactions .

How to address discrepancies in reported bioactivity across studies?

Q. Advanced

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare datasets using tools like RevMan; heterogeneity (I2^2) >50% suggests protocol variability .
  • Counter-Screening : Exclude off-target effects via CRISPR/Cas9 knockout models (e.g., HDAC6-KO cells) .

What computational methods predict its pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : SwissADME estimates moderate permeability (LogP = 2.8) and CYP3A4 inhibition risk .
  • MD Simulations : GROMACS models reveal stability in aqueous solution (RMSD < 2.0 Å over 100 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.